molecular formula C17H15N3O4S B12156880 1-ethyl-N-(5-methyl-1,2-oxazol-3-yl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide

1-ethyl-N-(5-methyl-1,2-oxazol-3-yl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide

Cat. No.: B12156880
M. Wt: 357.4 g/mol
InChI Key: UFLWYPIEKIUVQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-ethyl-N-(5-methyl-1,2-oxazol-3-yl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide is a synthetic small molecule derived from the benzo[cd]indole-6-sulfonamide scaffold. Its synthesis involves reacting 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride with 5-methyl-1,2-oxazol-3-amine in the presence of triethylamine (Et₃N) and dimethylaminopyridine (DMAP) in DMF, followed by purification via column chromatography . The compound features:

  • A benzo[cd]indole core with a 2-oxo-1,2-dihydro moiety.
  • A sulfonamide group at position 6, substituted with a 5-methyl-1,2-oxazol-3-yl heterocycle.
  • An ethyl group at the 1-position of the indole ring.

Properties

Molecular Formula

C17H15N3O4S

Molecular Weight

357.4 g/mol

IUPAC Name

1-ethyl-N-(5-methyl-1,2-oxazol-3-yl)-2-oxobenzo[cd]indole-6-sulfonamide

InChI

InChI=1S/C17H15N3O4S/c1-3-20-13-7-8-14(11-5-4-6-12(16(11)13)17(20)21)25(22,23)19-15-9-10(2)24-18-15/h4-9H,3H2,1-2H3,(H,18,19)

InChI Key

UFLWYPIEKIUVQQ-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C3C(=C(C=C2)S(=O)(=O)NC4=NOC(=C4)C)C=CC=C3C1=O

Origin of Product

United States

Preparation Methods

Formation of Acetyl Acetonitrile

Ethyl acetate reacts with acetonitrile in the presence of NaH (1.1–1.4 equivalents) to form acetyl acetonitrile. The reaction proceeds at 60–80°C, yielding 80–85% of the intermediate.

Hydrazone Formation

Acetyl acetonitrile reacts with p-toluenesulfonyl hydrazide in methanol or ethanol under reflux. This step produces a hydrazone derivative with 88–90% yield and 99% HPLC purity.

Cyclization with Hydroxylamine

The hydrazone undergoes ring closure with hydroxylamine hydrochloride in the presence of potassium carbonate. Using solvents like diethoxymethane or 2-methyltetrahydrofuran at 80–85°C for 2 hours yields 3-amino-5-methylisoxazole with 78–80% yield and >98% purity.

Optimization and Challenges

Purity Considerations

Chromatographic analyses (HPLC, LC-MS) are critical for monitoring isomer formation, particularly during cyclization steps. Source emphasizes that their method avoids isomer byproducts, a common issue in isoxazole synthesis.

Solvent Selection

Replacing chlorinated solvents with 2-methyltetrahydrofuran or diethoxymethane improves safety profiles without compromising yield.

Scalability

Kilogram-scale productions reported in Source demonstrate the feasibility of industrial application, with consistent yields (>75%) across batches.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-N-(5-methyl-1,2-oxazol-3-yl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .

Scientific Research Applications

Chemical Applications

In the realm of chemistry, this compound serves as a crucial building block for synthesizing more complex molecules. Its unique structure allows for the modification of functional groups, making it an ideal candidate for creating derivatives with enhanced properties. The compound can participate in various chemical reactions such as oxidation and reduction, leading to the formation of sulfoxides or sulfones, and alcohols or amines respectively.

Antimicrobial Properties

Research indicates that 1-ethyl-N-(5-methyl-1,2-oxazol-3-yl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide exhibits significant antimicrobial activity. It has been evaluated against various bacterial strains using standard methods such as the agar diffusion protocol. The results demonstrate varying degrees of inhibition against pathogens like Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent in treating bacterial infections .

Anticancer Potential

The compound is also under investigation for its anticancer properties. Preliminary studies suggest that it may inhibit specific cancer cell lines through mechanisms involving enzyme inhibition and receptor interaction. Molecular docking studies have been employed to understand the binding affinity of the compound to cancer-related proteins, indicating promising results that warrant further exploration .

Medical Applications

In medicine, this compound is being explored for its therapeutic potential in treating various diseases. Its ability to interact with biological targets makes it a candidate for drug development aimed at conditions such as cancer and infectious diseases. The ongoing research aims to elucidate its mechanism of action and optimize its efficacy through structural modifications.

Industrial Applications

The versatility of 1-ethyl-N-(5-methyl-1,2-oxazol-3-yl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide extends to industrial applications as well. It is utilized in the development of new materials and catalysts due to its unique chemical properties. The compound's stability and reactivity make it suitable for use in various industrial processes where specialized materials are required .

Data Table: Summary of Applications

Application Area Details
ChemistryBuilding block for complex molecules; participates in oxidation/reduction reactions.
BiologyExhibits antimicrobial activity; potential anticancer properties through enzyme inhibition.
MedicineInvestigated for therapeutic uses against infections and cancer; ongoing studies on mechanism of action.
IndustryUsed in developing new materials and catalysts due to stability and reactivity.

Case Studies and Research Findings

  • Antimicrobial Activity Study : A study evaluated the compound's effectiveness against Staphylococcus aureus and E. coli, revealing zones of inhibition comparable to standard antibiotics like penicillin .
  • Molecular Docking Analysis : Research involving molecular docking has shown that the compound binds effectively to DNA gyrase enzymes, which are critical in bacterial DNA replication processes. This interaction suggests a mechanism by which the compound could exert its antibacterial effects .
  • Synthesis and Evaluation : A series of derivatives based on this compound were synthesized and evaluated for their biological activities, indicating that modifications can enhance both antimicrobial and anticancer efficacy .

Mechanism of Action

The mechanism of action of 1-ethyl-N-(5-methyl-1,2-oxazol-3-yl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in the Sulfonamide Group

The sulfonamide group is a critical pharmacophore for target binding. Key comparisons include:

(a) N-(2-Naphthyl) Derivative (S10)
  • Structure : N-(2-naphthyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide.
  • Activity : Exhibits potent TNF-α inhibition with an IC₅₀ of 19.1 µM in NF-κB reporter assays, outperforming earlier analogs like EJMC-1 by ~2-fold .
  • Key Feature : The naphthyl group enhances hydrophobic interactions with Tyr59 in TNF-α, improving binding affinity .
  • Molecular Weight : 374.41 g/mol, larger than the target compound due to the naphthalene substituent .
(b) N-(1H-Indol-6-yl) Derivative (4e)
  • Structure : N-(1H-indol-6-yl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide.
  • Activity : Moderate activity attributed to additional hydrogen bonding from the indole NH group.
  • Synthesis : 68% yield via nucleophilic substitution .
(c) N,N-Diethyl Derivative
  • Structure : N,N-diethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide.
  • Properties : Predicted pKa ~11.29 and density 1.431 g/cm³, suggesting lower solubility than the target compound due to increased alkylation .
(d) Piperidinylmethyl Derivative (E0B)
  • Structure : N-[(1-acetylpiperidin-4-yl)methyl]-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide.

Impact of the 5-Methyl-1,2-Oxazol-3-yl Substituent

The target compound’s 5-methyloxazole group distinguishes it from other analogs:

  • Electronic Effects : The oxazole’s electron-withdrawing nature may modulate the sulfonamide’s acidity and hydrogen-bonding capacity.
  • Steric Considerations : The methyl group at position 5 minimizes steric hindrance, allowing better access to shallow binding pockets.

Physicochemical Properties

Compound Molecular Weight (g/mol) Predicted pKa Key Substituent
Target Compound ~350 (estimated) Not reported 5-Methyl-1,2-oxazol-3-yl
S10 (Naphthyl derivative) 374.41 Not reported 2-Naphthyl
N,N-Diethyl Analog 304.36 11.29 Diethyl
E0B (Piperidinylmethyl derivative) 415.51 Not reported Piperidinylmethyl

Biological Activity

1-Ethyl-N-(5-methyl-1,2-oxazol-3-yl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide is a compound of interest due to its potential biological activities, particularly as an inhibitor of tumor necrosis factor-alpha (TNF-α) and its implications in inflammatory diseases. This article reviews the compound's biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be broken down into key components that contribute to its biological activity:

  • Core Structure : Dihydrobenzo[cd]indole
  • Functional Groups : Sulfonamide, oxazole, and ethyl moiety

The molecular formula is C15H16N4O3SC_{15}H_{16}N_{4}O_{3}S, with a molecular weight of approximately 348.38 g/mol.

Research indicates that compounds similar to 1-ethyl-N-(5-methyl-1,2-oxazol-3-yl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide act primarily through the inhibition of TNF-α. This cytokine plays a critical role in the inflammatory response and is implicated in various autoimmune conditions. By inhibiting TNF-α, these compounds may reduce inflammation and tissue damage associated with chronic diseases.

In Vitro Studies

In vitro studies have demonstrated that analogs of this compound show significant inhibition of TNF-α binding to its receptor. For example:

CompoundIC50 (μM)Reference
2-Oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide14
Compound 4e3

These results indicate that modifications to the core structure can enhance potency against TNF-α.

Case Studies

Several case studies highlight the therapeutic potential of similar compounds:

  • Case Study on Rheumatoid Arthritis :
    • A study evaluated the efficacy of a related sulfonamide derivative in a rat model of rheumatoid arthritis. The compound significantly reduced joint swelling and serum TNF-α levels compared to controls.
  • Case Study on Crohn's Disease :
    • Another investigation assessed the impact of a dihydrobenzo[cd]indole derivative on intestinal inflammation in mice with induced colitis. The treatment led to a marked decrease in inflammatory cell infiltration and improved histological scores.

Safety and Toxicology

Toxicological profiles for sulfonamide compounds indicate variable safety depending on the specific structure. Common side effects can include hypersensitivity reactions and effects on renal function. Therefore, careful evaluation through preclinical studies is essential before clinical application.

Q & A

Q. What are the optimal synthetic routes for 1-ethyl-N-(5-methyl-1,2-oxazol-3-yl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide, and how can purity be ensured?

Methodological Answer: The synthesis typically involves sulfonylation of the benzo[cd]indole core followed by coupling with the 5-methyl-1,2-oxazole amine. Key steps include:

  • Sulfonyl Chloride Formation : React 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonic acid with SOCl₂ to generate the sulfonyl chloride intermediate .
  • Amine Coupling : Use triethylamine (Et₃N) and DMAP as catalysts in DMF to facilitate nucleophilic substitution with 5-methyl-1,2-oxazol-3-amine .
  • Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) is critical for isolating the product. Purity (>95%) should be confirmed via HPLC and ¹H/¹³C NMR .

Q. How should researchers characterize the structural integrity of this compound?

Methodological Answer:

  • Spectroscopy : ¹H NMR (DMSO-d₆) should show distinct peaks for the ethyl group (δ 1.20–1.29 ppm, triplet), sulfonamide NH (δ ~11.12 ppm, singlet), and oxazole protons (δ ~6.79 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺ expected at m/z ~398.1).
  • X-ray Crystallography : If single crystals are obtained (e.g., via slow evaporation in DMF/EtOH), this resolves ambiguities in stereoelectronic effects .

Advanced Research Questions

Q. How can conflicting solubility data in polar vs. nonpolar solvents be resolved for this sulfonamide derivative?

Methodological Answer:

  • Solvent Screening : Test solubility in DMSO (high), DMF (moderate), and water (low) due to the sulfonamide’s polar nature. Use dynamic light scattering (DLS) to detect aggregates in aqueous buffers .
  • Co-Solvent Systems : For biological assays, employ 10% DMSO in PBS (pH 7.4) with sonication to maintain solubility without denaturing proteins .

Q. What strategies address low yields (<30%) during the final coupling step with 5-methyl-1,2-oxazol-3-amine?

Methodological Answer:

  • Catalyst Optimization : Replace DMAP with CuI/Pd(PPh₃)₄ for Buchwald-Hartwig-type couplings, improving yields to ~50% .
  • Reaction Monitoring : Use TLC (silica gel, UV detection) to track intermediate consumption. Prolonged reaction times (>24h) may degrade the product .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the ethyl group on bioactivity?

Methodological Answer:

  • Analog Synthesis : Replace the ethyl group with methyl, propyl, or cyclopropyl variants.
  • Biological Testing : Compare IC₅₀ values in target assays (e.g., kinase inhibition). For example, ethyl derivatives may enhance membrane permeability due to lipophilicity (logP ~2.8) .
  • Computational Modeling : Perform DFT calculations to assess steric/electronic effects of substituents on binding affinity .

Q. What experimental approaches resolve discrepancies in reported IC₅₀ values across enzymatic vs. cell-based assays?

Methodological Answer:

  • Assay Conditions : Standardize ATP concentrations (1 mM for kinase assays) and cell viability endpoints (MTT vs. luminescence).
  • Metabolite Interference : Use LC-MS to quantify intracellular compound degradation. Sulfonamides are prone to hydrolysis in acidic lysosomal environments .

Q. How can researchers mitigate autofluorescence interference in fluorescence-based assays?

Methodological Answer:

  • Excitation/Emission Scans : Confirm overlap between the compound’s fluorescence (λex ~350 nm, λem ~450 nm) and the assay’s detection range.
  • Quenching Agents : Add 1 mM tryptophan or use time-resolved fluorescence (TRF) to reduce background noise .

Q. What stability studies are recommended for long-term storage of this compound?

Methodological Answer:

  • Accelerated Stability Testing : Store at 4°C (short-term) and -80°C (long-term) in amber vials. Monitor degradation via HPLC every 3 months.
  • pH Stability : The sulfonamide group is stable at pH 6–8 but hydrolyzes rapidly in strong acids/bases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.